molecular formula C13H19F3N4O2 B2379006 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea CAS No. 1797225-08-1

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2379006
CAS No.: 1797225-08-1
M. Wt: 320.316
InChI Key: VUVPWXQYSSOCCE-UHFFFAOYSA-N
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Description

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a compound of significant interest in various fields of scientific research due to its unique structure and reactivity. The compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a methoxyethyl group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea typically involves multiple steps A common method begins with the preparation of the key intermediate, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, which can be achieved through the cyclization of the appropriate precursors under controlled conditions

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimization of each step to ensure high yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Solvent choice, reaction temperature, and catalyst selection are critical parameters that need to be optimized during industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:

  • Oxidation: : Reacts with strong oxidizing agents leading to potential cleavage of the pyrazole ring or oxidation of functional groups.

  • Reduction: : The trifluoromethyl group and other functional groups can be reduced under appropriate conditions.

  • Substitution: : The methoxyethyl and cyclopropyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminium hydride, palladium on carbon (hydrogenation).

  • Substitution reagents: : Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed depend on the nature of the reaction. For instance, oxidation can yield ketones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules, given its multiple reactive sites.

Biology

Biologically, it may act as a ligand in the formation of metal complexes, which can have various biological activities.

Medicine

In medicinal chemistry, its structure suggests potential as a pharmacophore for designing drugs, particularly due to the presence of the pyrazole ring and trifluoromethyl group which are common in bioactive compounds.

Industry

Industrially, it could be used in the development of agrochemicals or materials science due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea stands out due to its unique combination of the trifluoromethyl and cyclopropyl groups. Similar compounds may include:

  • 1-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea: : Lacks the trifluoromethyl group, potentially less stable.

  • 1-(2-(5-trifluoromethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea: : Lacks the cyclopropyl group, different reactivity profile.

This detailed analysis highlights the uniqueness and potential applications of this compound in various scientific domains. What else would you like to know?

Properties

IUPAC Name

1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O2/c1-22-7-5-18-12(21)17-4-6-20-10(9-2-3-9)8-11(19-20)13(14,15)16/h8-9H,2-7H2,1H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVPWXQYSSOCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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